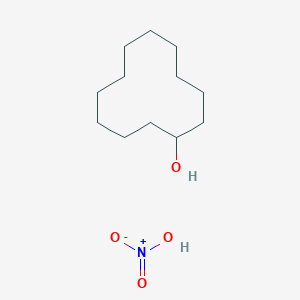![molecular formula C18H15ClO B14595835 10-Chloro-11a-methyl-11a,12-dihydro-11H-benzo[a]xanthene CAS No. 61075-31-8](/img/structure/B14595835.png)
10-Chloro-11a-methyl-11a,12-dihydro-11H-benzo[a]xanthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Chloro-11a-methyl-11a,12-dihydro-11H-benzo[a]xanthene is a chemical compound that belongs to the xanthene family.
Preparation Methods
The synthesis of 10-Chloro-11a-methyl-11a,12-dihydro-11H-benzo[a]xanthene involves several steps. One common method includes the reaction of appropriate polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another method involves the use of zinc chloride and phosphoryl chloride to produce xanthene derivatives with better yields and shorter reaction times . Industrial production methods often utilize microwave heating to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
10-Chloro-11a-methyl-11a,12-dihydro-11H-benzo[a]xanthene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include malononitrile, triethylamine, and dimethylamine . The major products formed from these reactions are often dyes with specific photophysical properties, such as organic fluorophores and light filters .
Scientific Research Applications
This compound has shown promising applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Xanthenes, including 10-Chloro-11a-methyl-11a,12-dihydro-11H-benzo[a]xanthene, exhibit various biological activities such as anti-cancer, anti-inflammatory, and anti-Alzheimer activities . They are also used in the development of fluorescent dyes for detecting small molecules and as sensitizers in solar panels .
Mechanism of Action
The mechanism of action of 10-Chloro-11a-methyl-11a,12-dihydro-11H-benzo[a]xanthene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to inhibit certain enzymes and modulate signaling pathways involved in inflammation and cancer progression . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
10-Chloro-11a-methyl-11a,12-dihydro-11H-benzo[a]xanthene can be compared with other xanthene derivatives, such as 9H-xanthen-9-one and its various substituted forms . These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications.
Properties
CAS No. |
61075-31-8 |
|---|---|
Molecular Formula |
C18H15ClO |
Molecular Weight |
282.8 g/mol |
IUPAC Name |
10-chloro-11a-methyl-11,12-dihydrobenzo[a]xanthene |
InChI |
InChI=1S/C18H15ClO/c1-18-10-13(19)7-9-17(18)20-16-8-6-12-4-2-3-5-14(12)15(16)11-18/h2-9H,10-11H2,1H3 |
InChI Key |
KUYRTZBEEJXABK-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(=CC=C1OC3=C(C2)C4=CC=CC=C4C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,6'-[Ethane-1,2-diylbis(azanediyleth-1-yl-1-ylidene)]bis(4-methylcyclohexa-2,4-dien-1-one)](/img/structure/B14595759.png)



![1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14595784.png)


![1-[4-(Methanesulfinyl)phenyl]-2-phenylethan-1-one](/img/structure/B14595794.png)
![[(1-Nitroheptyl)sulfanyl]benzene](/img/structure/B14595800.png)
![4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine](/img/structure/B14595813.png)

![N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N'-phenylurea](/img/structure/B14595827.png)
![(1,3-Diphenylnaphtho[2,3-c]thiene-6,7-diyl)bis(phenylmethanone)](/img/structure/B14595828.png)
